Cas no 540778-86-7 (ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate)

Ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate is a brominated and fluorinated α,β-unsaturated ester with applications in organic synthesis and pharmaceutical research. The compound features a conjugated double bond system, enhancing its reactivity in Michael additions and cycloaddition reactions. The presence of both bromo and fluoro substituents on the phenyl ring offers versatility in further functionalization, such as cross-coupling reactions. Its ester group provides stability while allowing hydrolysis or transesterification for downstream modifications. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where halogenated aromatic moieties are often required for target binding or metabolic stability.
ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate structure
540778-86-7 structure
Product name:ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
CAS No:540778-86-7
MF:C11H10O2FBr
Molecular Weight:273.098
CID:4512745
PubChem ID:58288400

ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-, ethyl ester, (2E)-
    • ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
    • EN300-1453836
    • (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, ethyl ester
    • ETHYL (2E)-3-(3-BROMO-4-FLUOROPHENYL)PROP-2-ENOATE
    • 1147334-61-9
    • 540778-86-7
    • ETHYL(2E)-3-(3-BROMO-4-FLUOROPHENYL)PROP-2-ENOATE
    • インチ: InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3-7H,2H2,1H3/b6-4+
    • InChIKey: UHENAOKTIVDSSB-GQCTYLIASA-N

計算された属性

  • 精确分子量: 271.98482Da
  • 同位素质量: 271.98482Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 243
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 26.3Ų

ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1453836-10.0g
ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
540778-86-7
10.0g
$3130.0 2023-01-07
Enamine
EN300-1453836-5000mg
ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
540778-86-7
5000mg
$2110.0 2023-09-29
Enamine
EN300-1453836-50mg
ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
540778-86-7
50mg
$612.0 2023-09-29
Enamine
EN300-1453836-100mg
ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
540778-86-7
100mg
$640.0 2023-09-29
Enamine
EN300-1453836-0.05g
ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
540778-86-7
0.05g
$612.0 2023-01-07
Enamine
EN300-1453836-2.5g
ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
540778-86-7
2.5g
$1428.0 2023-01-07
Enamine
EN300-1453836-0.1g
ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
540778-86-7
0.1g
$640.0 2023-01-07
Enamine
EN300-1453836-0.5g
ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
540778-86-7
0.5g
$699.0 2023-01-07
Enamine
EN300-1453836-1.0g
ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
540778-86-7
1g
$0.0 2023-06-06
Enamine
EN300-1453836-0.25g
ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate
540778-86-7
0.25g
$670.0 2023-01-07

ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate 関連文献

ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoateに関する追加情報

Recent Advances in the Study of Ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate (CAS: 540778-86-7)

Ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate (CAS: 540778-86-7) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structure, featuring a bromo-fluorophenyl moiety and an ethyl ester group, makes it a promising candidate for further investigation.

Recent studies have explored the synthetic pathways for ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate, with a focus on optimizing yield and purity. One notable approach involves the Horner-Wadsworth-Emmons (HWE) reaction, which has been successfully employed to produce the compound with high stereoselectivity. The reaction conditions, including the choice of base and solvent, have been carefully optimized to minimize side reactions and improve overall efficiency. These advancements in synthesis are critical for ensuring a reliable supply of the compound for further biological testing.

In terms of biological activity, ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate has shown promising results in preliminary screening assays. The compound has been evaluated for its potential as an inhibitor of various enzymes, including kinases and proteases, which are often targeted in the treatment of cancer and inflammatory diseases. Early data suggest that the bromo-fluorophenyl moiety may play a key role in binding to the active sites of these enzymes, thereby modulating their activity. Further structure-activity relationship (SAR) studies are underway to elucidate the precise mechanisms of action.

Another area of interest is the compound's potential as a building block for the synthesis of more complex molecules. Researchers have demonstrated that ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate can serve as a versatile intermediate in the preparation of heterocyclic compounds, such as pyrazoles and pyrimidines, which are commonly found in pharmaceuticals. This versatility underscores the compound's value in medicinal chemistry and highlights its potential for use in the development of new drugs.

Despite these promising findings, challenges remain in the development of ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Additionally, the compound's mechanism of action and its effects on various biological pathways require more detailed investigation. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these challenges and unlock the full potential of this compound.

In conclusion, ethyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate (CAS: 540778-86-7) represents a promising area of research in chemical biology and medicinal chemistry. Recent advances in its synthesis and biological evaluation have laid the groundwork for future studies aimed at exploring its therapeutic potential. As research continues, this compound may emerge as a valuable tool in the discovery and development of new drugs for a range of diseases.

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